9-tosyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
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Overview
Description
9-tosyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a compound that belongs to the class of tetrahydroindole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the tosyl group in the structure enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-tosyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable indole derivative with a tosylating agent, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high productivity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
9-tosyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into different tetrahydroindole derivatives using reducing agents like lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include N-oxides, reduced tetrahydroindole derivatives, and various substituted indole derivatives .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 9-tosyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets estrogen receptors and other cellular proteins involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways related to hormone regulation and cell cycle control, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Another tetrahydroindole derivative with similar biological activities.
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole carboxylic acid derivatives: These compounds also exhibit estrogen receptor modulation and anticancer properties.
Uniqueness
9-tosyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is unique due to the presence of the tosyl group, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to modulate estrogen receptors and exhibit significant antiproliferative activity against cancer cells further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C18H18N2O2S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
9-(4-methylphenyl)sulfonyl-1,2,3,4-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C18H18N2O2S/c1-13-6-8-14(9-7-13)23(21,22)20-17-5-3-2-4-15(17)16-10-11-19-12-18(16)20/h2-9,19H,10-12H2,1H3 |
InChI Key |
GBFYDRUIMVRLQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(CCNC3)C4=CC=CC=C42 |
Origin of Product |
United States |
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